molecular formula C38H34NO8P B146952 Fmoc-Tyr(PO3Bzl2)-OH CAS No. 134150-51-9

Fmoc-Tyr(PO3Bzl2)-OH

Cat. No.: B146952
CAS No.: 134150-51-9
M. Wt: 663.6 g/mol
InChI Key: JSTYRDUOBZALLV-BHVANESWSA-N
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Description

Fmoc-Tyr(PO3Bzl2)-OH, also known as 9-fluorenylmethyloxycarbonyl-tyrosine bis(benzyl phosphate), is a derivative of tyrosine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group of tyrosine during peptide synthesis. The bis(benzyl phosphate) group is used to protect the phosphate group of tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(PO3Bzl2)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group, followed by the protection of the phosphate group with benzyl groups. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).

    Protection of the Phosphate Group: The phosphate group is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Tyr(PO3Bzl2)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl phosphate groups can be removed using hydrogenation or acidic conditions.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, hydrogenation or acidic conditions for benzyl phosphate removal.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and additives like hydroxybenzotriazole (HOBt) are commonly used.

Major Products Formed

    Deprotected Tyrosine Derivatives: Removal of protecting groups yields tyrosine derivatives.

    Peptide Chains: Coupling reactions result in the formation of peptide chains.

Scientific Research Applications

Fmoc-Tyr(PO3Bzl2)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Fmoc-Tyr(PO3Bzl2)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The bis(benzyl phosphate) group protects the phosphate group, ensuring its integrity until the desired stage of synthesis. The compound’s ability to undergo selective deprotection allows for precise control over the synthesis process.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Tyr(PO3H2)-OH: Similar structure but with unprotected phosphate groups.

    Fmoc-Tyr(tBu)-OH: Contains a tert-butyl group instead of benzyl phosphate groups.

Uniqueness

Fmoc-Tyr(PO3Bzl2)-OH is unique due to its dual protection of both the amino and phosphate groups, making it particularly useful in complex peptide synthesis where selective deprotection is required.

Properties

IUPAC Name

(2S)-3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34NO8P/c40-37(41)36(39-38(42)44-26-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35)23-27-19-21-30(22-20-27)47-48(43,45-24-28-11-3-1-4-12-28)46-25-29-13-5-2-6-14-29/h1-22,35-36H,23-26H2,(H,39,42)(H,40,41)/t36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTYRDUOBZALLV-BHVANESWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576669
Record name O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134150-51-9
Record name O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Fmoc-Tyr(PO3Bzl2)-OH in peptide synthesis?

A1: this compound is a crucial building block in solid-phase peptide synthesis for incorporating O-phosphotyrosine into peptide sequences [, ]. This is particularly important because phosphotyrosine plays a critical role in cellular signaling pathways, acting as a recognition element for protein-protein interactions and enzymatic activity regulation.

Q2: What challenges are associated with using this compound in peptide synthesis, and how are they addressed in the research?

A2: One challenge with this compound is the potential for undesirable side reactions during synthesis due to the reactive phosphate group. [] investigates different Fmoc-Tyr(PO3R2)-OH derivatives, including this compound, to evaluate their performance in Fmoc solid-phase synthesis. The research explores strategies to minimize side reactions and optimize the synthesis of O-phosphotyrosine-containing peptides. This exploration of various derivatives helps researchers choose the most suitable building block for their specific peptide synthesis needs.

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